1-[(5-methyl-3-isoxazolyl)carbonyl]-4-[3-(trifluoromethyl)phenyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(5-methyl-3-isoxazolyl)carbonyl]-4-[3-(trifluoromethyl)phenyl]piperazine, also known as MFZ 10-7, is a small molecule that has been extensively studied for its potential therapeutic applications. It belongs to the class of piperazine compounds and has shown promising results in various scientific research studies.
Wirkmechanismus
The mechanism of action of 1-[(5-methyl-3-isoxazolyl)carbonyl]-4-[3-(trifluoromethyl)phenyl]piperazine 10-7 involves the inhibition of various enzymes and receptors in the body. It has been shown to inhibit the activity of phosphodiesterase (PDE) enzymes, which play a crucial role in the regulation of various cellular processes. 1-[(5-methyl-3-isoxazolyl)carbonyl]-4-[3-(trifluoromethyl)phenyl]piperazine 10-7 has also been shown to modulate the activity of various neurotransmitter receptors such as dopamine and serotonin receptors.
Biochemical and Physiological Effects:
1-[(5-methyl-3-isoxazolyl)carbonyl]-4-[3-(trifluoromethyl)phenyl]piperazine 10-7 has been shown to have various biochemical and physiological effects in the body. It has been shown to increase the levels of various neurotransmitters such as dopamine and serotonin, which play a crucial role in the regulation of mood, behavior, and cognitive function. 1-[(5-methyl-3-isoxazolyl)carbonyl]-4-[3-(trifluoromethyl)phenyl]piperazine 10-7 has also been shown to have anti-inflammatory and antioxidant properties, which can help in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-[(5-methyl-3-isoxazolyl)carbonyl]-4-[3-(trifluoromethyl)phenyl]piperazine 10-7 in lab experiments include its high potency and selectivity, which can help in the identification of specific targets and pathways. It is also relatively easy to synthesize and can be obtained in large quantities. However, the limitations of using 1-[(5-methyl-3-isoxazolyl)carbonyl]-4-[3-(trifluoromethyl)phenyl]piperazine 10-7 in lab experiments include its potential toxicity and side effects, which can affect the accuracy and reliability of the results obtained.
Zukünftige Richtungen
There are several future directions for the study of 1-[(5-methyl-3-isoxazolyl)carbonyl]-4-[3-(trifluoromethyl)phenyl]piperazine 10-7. One potential direction is the development of more potent and selective analogs of 1-[(5-methyl-3-isoxazolyl)carbonyl]-4-[3-(trifluoromethyl)phenyl]piperazine 10-7, which can help in the identification of specific targets and pathways. Another potential direction is the investigation of the potential therapeutic applications of 1-[(5-methyl-3-isoxazolyl)carbonyl]-4-[3-(trifluoromethyl)phenyl]piperazine 10-7 in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Further studies are also needed to investigate the potential toxicity and side effects of 1-[(5-methyl-3-isoxazolyl)carbonyl]-4-[3-(trifluoromethyl)phenyl]piperazine 10-7 in vivo.
Synthesemethoden
The synthesis of 1-[(5-methyl-3-isoxazolyl)carbonyl]-4-[3-(trifluoromethyl)phenyl]piperazine 10-7 involves the reaction of 3-(trifluoromethyl)benzaldehyde with 5-methylisoxazole-3-carboxylic acid hydrazide in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The resulting intermediate is then reacted with piperazine to obtain 1-[(5-methyl-3-isoxazolyl)carbonyl]-4-[3-(trifluoromethyl)phenyl]piperazine 10-7.
Wissenschaftliche Forschungsanwendungen
1-[(5-methyl-3-isoxazolyl)carbonyl]-4-[3-(trifluoromethyl)phenyl]piperazine 10-7 has been extensively studied for its potential therapeutic applications in various scientific research studies. It has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O2/c1-11-9-14(20-24-11)15(23)22-7-5-21(6-8-22)13-4-2-3-12(10-13)16(17,18)19/h2-4,9-10H,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCIPBCGPWBLGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methyl-1,2-oxazol-3-yl){4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methanone |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.